molecular formula C10H11NO5S B14802729 2-Cyclopropoxy-5-sulfamoylbenzoic acid

2-Cyclopropoxy-5-sulfamoylbenzoic acid

Cat. No.: B14802729
M. Wt: 257.27 g/mol
InChI Key: NUTAGTPLWNECJJ-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-sulfamoylbenzoic acid is an organic compound characterized by its unique structure, which includes a cyclopropoxy group and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-5-sulfamoylbenzoic acid typically involves the introduction of the cyclopropoxy group and the sulfamoyl group onto a benzoic acid derivative. One common method involves the reaction of 2-hydroxy-5-sulfamoylbenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclopropoxy group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 2-Methoxy-5-sulfamoylbenzoic acid
  • 2,4-Dichloro-5-sulfamoylbenzoic acid
  • 4-Carboxybenzenesulfonamide

Comparison: 2-Cyclopropoxy-5-sulfamoylbenzoic acid stands out due to its unique cyclopropoxy group, which imparts distinct chemical and biological properties. Compared to 2-Methoxy-5-sulfamoylbenzoic acid, the cyclopropoxy derivative exhibits higher stability and binding affinity. The dichloro derivative, on the other hand, shows different reactivity patterns due to the presence of chlorine atoms, making it suitable for different applications .

Properties

Molecular Formula

C10H11NO5S

Molecular Weight

257.27 g/mol

IUPAC Name

2-cyclopropyloxy-5-sulfamoylbenzoic acid

InChI

InChI=1S/C10H11NO5S/c11-17(14,15)7-3-4-9(16-6-1-2-6)8(5-7)10(12)13/h3-6H,1-2H2,(H,12,13)(H2,11,14,15)

InChI Key

NUTAGTPLWNECJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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